molecular formula C36H25N5O8 B15021017 bis(4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate

bis(4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate

Cat. No.: B15021017
M. Wt: 655.6 g/mol
InChI Key: HWOIOVVSFXWJNB-ZFKGKTMKSA-N
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Description

1,4-BIS({4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes phenylformamido groups and nitrobenzene dicarboxylate moieties. The presence of these functional groups contributes to its reactivity and potential utility in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS({4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 4-aminobenzaldehyde with phenyl isocyanate to form the intermediate Schiff base. This intermediate is then reacted with 2-nitrobenzene-1,4-dicarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS({4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The phenylformamido groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the compound, which can be further utilized in different applications.

Scientific Research Applications

1,4-BIS({4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1,4-BIS({4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE involves its interaction with molecular targets through its functional groups. The phenylformamido groups can form hydrogen bonds and interact with biological macromolecules, while the nitrobenzene dicarboxylate moiety can participate in redox reactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): Similar in structure but with different functional groups.

    1,4-Bis(phenylethynyl)benzene derivatives: Share the benzene core but differ in substituents.

Properties

Molecular Formula

C36H25N5O8

Molecular Weight

655.6 g/mol

IUPAC Name

bis[4-[(E)-(benzoylhydrazinylidene)methyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C36H25N5O8/c42-33(26-7-3-1-4-8-26)39-37-22-24-11-16-29(17-12-24)48-35(44)28-15-20-31(32(21-28)41(46)47)36(45)49-30-18-13-25(14-19-30)23-38-40-34(43)27-9-5-2-6-10-27/h1-23H,(H,39,42)(H,40,43)/b37-22+,38-23+

InChI Key

HWOIOVVSFXWJNB-ZFKGKTMKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)/C=N/NC(=O)C5=CC=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NNC(=O)C5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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